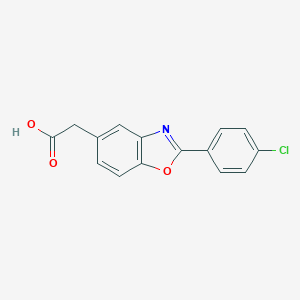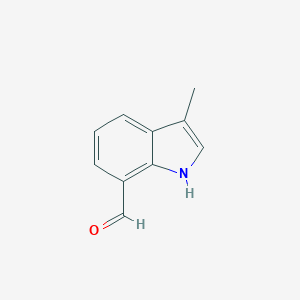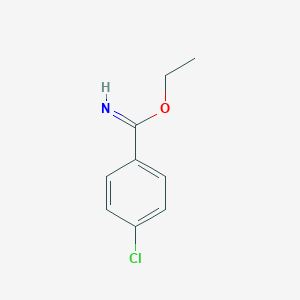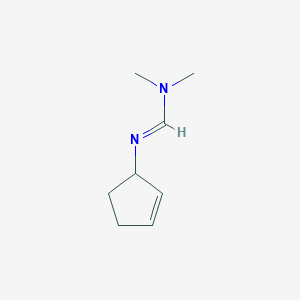
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) is an organic compound that features a cyclopentene ring substituted with a dimethylamino group and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) typically involves the reaction of cyclopentanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction proceeds through the formation of an enaminone intermediate, which is then converted to the desired product. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The removal of by-products and purification of the final product are also critical steps in the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [4+2] cycloaddition reactions, forming heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Condensation Reactions: It can react with aldehydes and ketones to form enaminone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cycloaddition: Reagents such as acrylates and dienes under thermal or catalytic conditions.
Substitution: Nucleophiles like hydrazine, hydroxylamine, and phenylhydrazine.
Condensation: Aldehydes and ketones in the presence of a base catalyst.
Major Products
The major products formed from these reactions include various heterocyclic compounds, enaminones, and substituted cyclopentenes. These products are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.
Wissenschaftliche Forschungsanwendungen
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicinal Chemistry:
Materials Science: It is used in the synthesis of functional materials, such as dyes and polymers, with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino group can donate electron density, making the compound reactive towards electrophiles. Additionally, the methylene group can participate in cycloaddition and condensation reactions, forming stable products through the formation of new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) include:
N,N-Dimethylenamino Ketones: These compounds have similar reactivity and are used as synthons for various heterocycles.
Enaminones: Compounds with an enamine and a carbonyl group, which are versatile intermediates in organic synthesis.
Uniqueness
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) is unique due to its specific structure, which combines a cyclopentene ring with a dimethylamino and methylene group. This unique combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
154235-26-4 |
|---|---|
Molekularformel |
C8H14N2 |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
N'-cyclopent-2-en-1-yl-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H14N2/c1-10(2)7-9-8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3 |
InChI-Schlüssel |
YQKQVPOJEVDMLV-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1CCC=C1 |
Kanonische SMILES |
CN(C)C=NC1CCC=C1 |
Synonyme |
Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B130114.png)
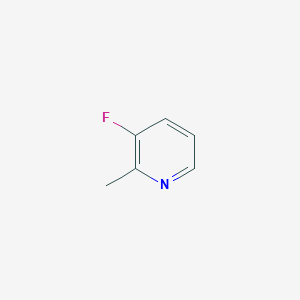
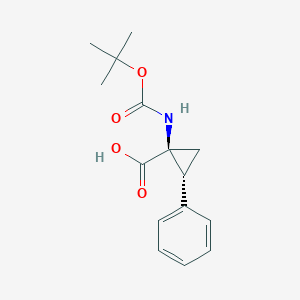
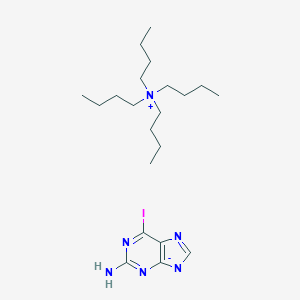
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B130127.png)
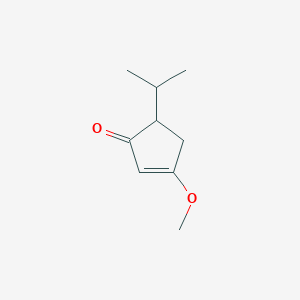
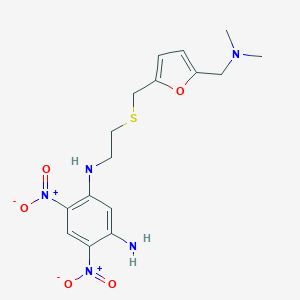
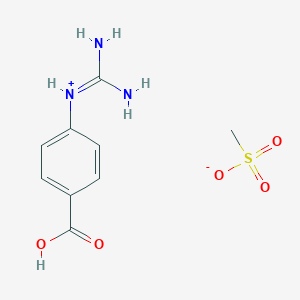
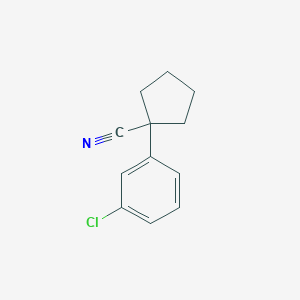
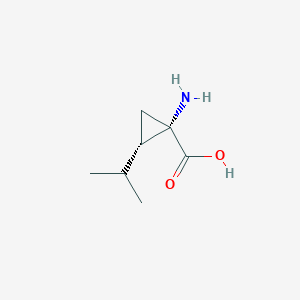
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
